molecular formula C8H5BrN2O2 B592048 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1019021-93-2

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

Katalognummer B592048
CAS-Nummer: 1019021-93-2
Molekulargewicht: 241.044
InChI-Schlüssel: NNBDKJHKUYMGLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5BrN2O2 . It is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been the subject of numerous studies . The most effective protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been developed in the past decade .


Molecular Structure Analysis

The molecular structure of 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid consists of a fused imidazo[1,2-a]pyridine ring with a bromine atom at the 7-position and a carboxylic acid group at the 3-position .


Chemical Reactions Analysis

The chemical reactions involving 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid are complex and depend on the specific conditions and reactants used . The proposed plausible mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .


Physical And Chemical Properties Analysis

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid has a molecular weight of 241.04 g/mol . It has one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are 239.95344 g/mol . The topological polar surface area is 54.6 Ų .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid is a valuable building block in organic synthesis. It can undergo various chemical reactions to form complex molecules due to the presence of multiple reactive sites. For instance, it can participate in CuI-catalyzed aerobic oxidative synthesis to form imidazo[1,2-a]pyridines, which are crucial in synthesizing compounds with potential pharmacological activities .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the synthesis of molecules with potential therapeutic effects. The imidazo[1,2-a]pyridine scaffold is commonly found in drugs and medicinal chemistry leads due to its bioactive properties. It can be modified to create new compounds that may act as inhibitors or activators of biological pathways .

Catalysis

This compound can also be used in catalysis research. Its structure allows it to act as a ligand for metal catalysts, which can be employed in various catalytic reactions, including oxidative coupling and cyclization processes. These reactions are essential for creating environmentally friendly synthetic routes .

Antimicrobial Research

The imidazo[1,2-a]pyridine derivatives synthesized from 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid have shown promise in antimicrobial research. They can be designed to target specific bacterial or viral enzymes, potentially leading to the development of new antibiotics or antiviral drugs .

Tuberculosis Treatment

Specifically, in the field of tuberculosis treatment, derivatives of this compound have been evaluated for their efficacy against Mycobacterium tuberculosis. Studies have shown significant reductions in bacterial load when treated with these derivatives, indicating their potential as anti-tuberculosis agents .

Safety And Hazards

Safety information for 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

The synthesis and study of imidazo[1,2-a]pyridines, including 7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid, continue to be an active area of research due to their wide range of biological activities . Future research will likely focus on developing more efficient synthesis methods and exploring their potential applications in medicine .

Eigenschaften

IUPAC Name

7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-11-6(8(12)13)4-10-7(11)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBDKJHKUYMGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2C(=O)O)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid

CAS RN

1019021-93-2
Record name 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Added ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (15 g, 56 mmol) and lithium hydroxide monohydrate (3 g, 71.4 mmol) into tetrahydrofuran/ethanol/water (1:2:1, 560 mL total) solution. After stirring at ambient temperature overnight, the solvent was removed under vacuum to give a yellow gum. Water (300 mL) and dichloromethane was added, and the phases were separated. The aqueous layer was cooled in an ice-water bath before adjusting the pH to 3 using 2N sulfuric acid. The product precipitated out and was collected by filtration and washed with a small amount of water (50 mL) before drying under vacuum to give 7-bromoimidazo[1,2-a]pyridine-3-carboxylic acid as an off-white solid (8.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran ethanol water
Quantity
560 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (step 2) (30.81 g, 114 mmol) in MeOH (172 ml) was treated with 2M NaOH (172 ml, 343 mmol) and the mixture was heated to 60° C. for 40 minutes.The volatile solvent was removed in vacuo and the crude material was treated with 2M sodium bisulfate solution to adjust the pH to 6-7. The resulting solid was collected by filtrationand added to water (400 ml). The mixture was stirred and heated to 90° C. for 1 h. After cooling to RT, the suspension was filtered and dried in a vacuum over at 40° C. to afford the title product;
Quantity
30.81 g
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
reactant
Reaction Step One
Name
Quantity
172 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate (67 g, 250 mmol) in methanol (500 mL), sodium hydroxide (2N, 249 ml, 500 mmol) was added. The resulting solution was stirred overnight at room temperature. The pH of the solution was adjusted to pH=6 with HCl (2N). The solids were collected by filtration to afford 7-bromo-imidazo[1,2-a]pyridine-3-carboxylic acid as white solid. MS [M+H]+ 241/243. 1H-NMR: (DMSO-d6, 300 MHz): 13.3 (br, 1H), 9.19 (dd, J=7.5, 0.9 Hz, 1H), 8.25 (s, 1H), 8.15 (d, J=1.5 Hz, 1H), 7.39 (dd, J=7.5, 1.8 Hz, 1H).
Quantity
67 g
Type
reactant
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.